7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
7-Benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic homoisoflavonoid derivative characterized by a [1,3]dioxolo ring fused to a quinolin-8-one core. Its structure features a benzoyl group at position 7 and a 3-fluorophenylmethyl substituent at position 3. Homoisoflavonoids are known for their cytotoxic properties, particularly against breast cancer cell lines . The compound is synthesized via aldol condensation of intermediates derived from benzo[d][1,3]dioxol-5-ol with aromatic aldehydes, enabling modular substitution patterns on the quinolinone scaffold .
Properties
IUPAC Name |
7-benzoyl-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO4/c25-17-8-4-5-15(9-17)12-26-13-19(23(27)16-6-2-1-3-7-16)24(28)18-10-21-22(11-20(18)26)30-14-29-21/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYNVUFRIMBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of functional group transformations including benzoylation and fluorophenylmethylation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 3-fluorophenylmethyl group enhances cytotoxicity compared to non-fluorinated analogs (e.g., 3-methylphenyl in CAS 904433-73-4) due to improved binding to hydrophobic pockets in cancer cells .
- Benzoyl vs. Heteroaromatic Substituents: Pyridinyl or furo-quinolinone derivatives (e.g., ) exhibit distinct activity profiles, likely due to interactions with specific enzymatic targets like kinases .
Table 2: Cytotoxic Activity Against Breast Cancer Cell Lines
*No direct data available; †estimated from fluorinated analogs in .
- Fluorine’s Role: The 3-fluorophenyl group in the target compound may enhance activity compared to non-fluorinated benzyl analogs (e.g., 4a) by increasing membrane permeability .
- Mechanistic Differences : SU056 () incorporates a fused furan ring, enabling distinct interactions with translational machinery, whereas the target compound’s benzoyl group may favor kinase inhibition .
Biological Activity
7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, evaluation of pharmacological properties, and relevant case studies.
Molecular Structure
- Molecular Formula : C17H11NO4
- Molecular Weight : 293.28 g/mol
- InChIKey : ZRNCYGRYBLRHPP-UHFFFAOYSA-N
Spectroscopic Data
The compound can be characterized using various spectroscopic methods. For instance, NMR spectra can provide insights into its structural features, while mass spectrometry helps confirm its molecular weight.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to quinolinone derivatives. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. For example:
- Staphylococcus aureus and Bacillus subtilis have been effectively inhibited by similar quinolinone derivatives with varying inhibition zones (up to 17 mm) depending on the structure and substituents present .
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. While specific data for the target compound is not available, related compounds demonstrated varying degrees of antioxidant activity, indicating that modifications in structure can significantly influence this property .
Cytotoxicity Studies
Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. Preliminary studies suggest that certain derivatives exhibit moderate to high toxicity levels in model organisms like Daphnia magna, indicating a need for further investigation into the safety and therapeutic index of this compound .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of quinolinone derivatives. Notably:
- Synthesis and Evaluation : A study synthesized various quinolinone derivatives and evaluated their antibacterial and antioxidant activities. The results indicated that structural modifications could enhance biological efficacy.
- Pharmacological Screening : Compounds bearing similar structural motifs were screened for their ability to inhibit microbial growth and exhibited significant activity against resistant strains of bacteria.
Summary Table of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Quinolinone Derivatives | Inhibition zones up to 17 mm against Staphylococcus aureus |
| Antioxidant | Various Derivatives | DPPH inhibition rates varied; some showed significant antioxidant properties |
| Cytotoxicity | Related Compounds | Moderate to high toxicity in Daphnia magna assays |
Q & A
Q. Advanced Research Focus
- Catalyst Screening : Test palladium catalysts (e.g., tris(dba)dipalladium(0)) with ligands like Xantphos to enhance coupling efficiency in arylthioquinoline formation .
- Solvent Systems : Use polar aprotic solvents (e.g., 1,4-dioxane) for thiolation steps and dichloromethane for oxidation reactions to improve intermediate stability .
- Acid Hydrolysis : Optimize HCl concentration (e.g., 6N) and reaction time during benzyloxy group removal to minimize side products .
What spectroscopic and computational methods are critical for characterizing this compound’s structure?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorophenyl methyl group at δ 5.50 ppm) and confirm stereochemistry .
- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 412.0 [M+H]+ for sulfonyl intermediates) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in analogs, aiding in structural validation .
What in vitro assays are methodologically robust for evaluating biological activity?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., COMT inhibition) with IC determination .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity using purified receptor proteins .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess preliminary therapeutic potential .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Batch Variability Analysis : Compare synthetic batches using HPLC-MS to rule out impurities affecting activity .
- Cell Line Validation : Use CRISPR-edited knockouts to confirm target specificity (e.g., if activity is lost in receptor-deficient lines) .
- Statistical Modeling : Apply multivariate regression to correlate substituent electronegativity (e.g., fluorine position) with potency trends .
What computational strategies predict interaction mechanisms with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in COMT or kinase active sites, focusing on hydrogen bonds with the dioxolo group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzoyl-fluorophenyl moiety in lipid bilayers .
- QSAR Modeling : Train models with descriptors like logP and polar surface area to predict blood-brain barrier permeability .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Q. Advanced Research Focus
- Analog Synthesis : Modify the benzoyl group (e.g., replace with acetyl or nitro substituents) and test activity shifts .
- 3D Pharmacophore Mapping : Align active/inactive analogs using MOE to identify critical hydrophobic/electronic features .
- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., fluoro vs. chloro at position 3) .
What methodologies assess the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C over 24 hours .
- Light/Heat Stress Testing : Expose solid samples to ICH guidelines (e.g., 40°C/75% RH) and track decomposition products .
- Plasma Stability Assays : Use LC-MS/MS to measure half-life in human plasma, identifying esterase-mediated hydrolysis sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
